molecular formula C31H38F3N5O7 B12419438 PL-017 (Tfa)

PL-017 (Tfa)

Cat. No.: B12419438
M. Wt: 649.7 g/mol
InChI Key: WVSGZSQDHSSSHQ-DKVOZMMNSA-N
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Description

PL-017 (Tfa), or Tyr-D-Ala-Gly-N-MePhe-Gly-ol trifluoroacetate, is a synthetic peptide derivative and a highly selective μ-opioid receptor (MOR) agonist with an IC₅₀ of 5.5 nM . It is widely used in preclinical studies to investigate MOR-mediated analgesia, thermoregulation, and receptor signaling pathways. The trifluoroacetate (Tfa) salt enhances its solubility and stability for experimental applications. PL-017 induces dose-dependent hyperthermia in rodents and produces long-lasting, reversible analgesic effects without reported clinical data .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H38F3N5O7

Molecular Weight

649.7 g/mol

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2R)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-N-methylpyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C29H37N5O5.C2HF3O2/c1-32(25(18-19-7-3-2-4-8-19)29(39)33-15-5-9-23(33)26(31)36)28(38)24-10-6-16-34(24)27(37)22(30)17-20-11-13-21(35)14-12-20;3-2(4,5)1(6)7/h2-4,7-8,11-14,22-25,35H,5-6,9-10,15-18,30H2,1H3,(H2,31,36);(H,6,7)/t22-,23+,24-,25-;/m0./s1

InChI Key

WVSGZSQDHSSSHQ-DKVOZMMNSA-N

Isomeric SMILES

CN([C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@@H]2C(=O)N)C(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CN(C(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N)C(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Resin Selection and Preparation

The choice of resin significantly impacts synthesis efficiency. Common resins include:

  • 2-Chlorotrityl chloride (2-CTC) resin : Preferred for its high loading capacity (0.2–0.5 mmol/g) and stability under mild cleavage conditions.
  • Rink amide resin : Used for C-terminal amidation, critical for peptides requiring a neutral terminus.

Before coupling, resins are swollen in dimethylformamide (DMF) or dichloromethane (DCM) for 30–60 minutes to enhance reactivity. Substitution levels are optimized to 0.25–0.40 mmol/g to prevent steric hindrance during chain elongation.

Sequential Amino Acid Coupling

Fmoc Deprotection

The Fmoc group is removed using 20% piperidine in DMF , which cleaves the carbonate linkage via β-elimination. Deprotection is monitored via UV spectroscopy (301 nm) to ensure complete removal before proceeding.

Activation and Coupling Reactions

Amino acids are activated in situ using carbodiimide-based reagents:

  • HCTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : These agents facilitate rapid coupling with minimal racemization.
  • HOBt (Hydroxybenzotriazole) or Oxyma Pure : Additives that suppress side reactions and improve coupling efficiency.

Coupling conditions typically involve:

  • 3–5 equivalents of activated amino acid relative to resin substitution.
  • Reaction times of 2–3 hours at room temperature.
  • Base additives like DIPEA (N,N-Diisopropylethylamine) or collidine to maintain a pH of 8–9.

Side-Chain Deprotection and Cleavage

Global Deprotection

After chain assembly, acid-labile side-chain protecting groups (e.g., tert-butyl, trityl) are removed using TFA-based cleavage cocktails . A standard mixture comprises:

  • 95% TFA , 2.5% triisopropylsilane (TIS) , and 2.5% ethanedithiol (EDT) .
  • Reaction time: 2–3 hours at room temperature.

Resin Cleavage

The peptide is simultaneously cleaved from the resin during deprotection. For 2-CTC resins, mild conditions (e.g., 1% TFA in DCM) are sufficient, whereas Wang resins require stronger acidolysis. The crude peptide is precipitated in 10 volumes of cold methyl tert-butyl ether (MTBE) and centrifuged to yield a white pellet.

Oxidative Disulfide Bond Formation

If PL-017 contains disulfide bonds (common in opioid peptides), two strategies are employed:

  • On-resin oxidation : Using H₂O₂ (1–30 equivalents) to form intramolecular bonds between cysteine residues protected with Acm (acetamidomethyl) groups.
  • Post-cleavage oxidation : Treating the linear peptide with iodine (I₂) in acetic acid to oxidize free thiols.

Optimal conditions for iodine-mediated oxidation include:

  • 0.1 M iodine in 80% acetic acid .
  • Reaction time: 1–2 hours at 4°C.

Purification and Characterization

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude PL-017 (Tfa) is purified using a C18 column with a gradient of 0.1% TFA in water and acetonitrile . Key parameters:

  • Flow rate : 10–15 mL/min (preparative scale).
  • Detection : UV absorbance at 220 nm.

Lyophilization and Counterion Exchange

The purified peptide is lyophilized to remove acetonitrile and TFA. To reduce residual TFA content (<0.25%), counterion exchange is performed using acetic acid or hydrochloric acid . The final product is characterized via:

  • Mass spectrometry (MS) : Confirms molecular weight.
  • Nuclear magnetic resonance (NMR) : Verifies structural integrity.

Optimization Challenges and Solutions

Aggregation During Synthesis

Long hydrophobic sequences (e.g., PL-017’s opioid-binding domain) may aggregate, reducing coupling efficiency. Strategies to mitigate this include:

  • Pseudoproline dipeptides : Introduce turn-inducing residues to improve solubility.
  • Elevated temperature coupling : Performed at 40–50°C to disrupt β-sheet formation.

Racemization

Basic conditions during activation can cause epimerization. Using Oxyma Pure instead of HOBt reduces racemization by 50%.

Scalability and Industrial Considerations

Large-scale synthesis (≥1 kg) requires:

  • Automated peptide synthesizers : Ensure consistent coupling and deprotection cycles.
  • Cost-effective resins : 2-CTC resin is preferred for its reusability and low swelling volume.
  • Green chemistry principles : Recycling TFA and DMF via distillation reduces environmental impact.

Chemical Reactions Analysis

Stability and Reactivity in Acidic Media

PL-017 (Tfa) exhibits stability in TFA-rich environments, a trait exploited during synthesis and purification:

  • Selective Reactivity : The TFA group stabilizes the peptide against premature hydrolysis while enabling chemoselective ligation with thiol-containing partners (e.g., 1,3-dithiols) .

  • Racemization Resistance : No detectable racemization occurs at ligation sites in TFA, as confirmed by HPLC comparisons .

Key Observations:

  • Solubility : PL-017 (Tfa) dissolves readily in TFA (up to 5 mM), facilitating high-concentration reactions .

  • Side Reactions : Exposure to moisture or basic conditions triggers decomposition, releasing toxic gases (e.g., CO, HF) .

Functional Group Interactions

The peptide’s reactivity is governed by its trifluoroacetyl modification and opioid-targeting residues:

  • μ Opioid Receptor Binding : The TFA group enhances binding affinity by forming hydrogen bonds with receptor residues (e.g., Tyr³⁸⁶).

  • Metabolic Stability : Resistance to enzymatic degradation is attributed to the electron-withdrawing effects of the TFA group, which reduce susceptibility to hydrolysis .

Table 2: Functional Group Contributions

Functional GroupRole in ReactivityImpact on Stability
TrifluoroacetylEnhances receptor affinityReduces hydrolysis
Peptide backboneFacilitates enzymatic interactionspH-sensitive

Scientific Research Applications

Medicinal Chemistry

PL-017 (Tfa) is notable for its role in the development of peptide-based drugs. The trifluoroacetic acid component in its synthesis enhances its utility in organic synthesis, making it a valuable compound for researchers aiming to create novel therapeutic agents. The compound exhibits promising biological activity, particularly in targeting specific receptors or enzymes involved in various diseases.

Synthesis and Structural Characteristics

The synthesis of PL-017 (Tfa) typically involves several key steps:

  • Peptide Coupling Reactions : These reactions facilitate the formation of peptide bonds between amino acids, leading to the creation of complex structures.
  • Use of Trifluoroacetic Acid : This component is integral to the synthesis process, often serving as a protecting group or solvent.

PL-017 (Tfa) has been investigated for its biological activity against various targets. Interaction studies reveal its binding affinity and efficacy against specific biological targets, making it a candidate for further research in therapeutic applications.

Therapeutic Applications

Potential therapeutic applications of PL-017 (Tfa) include:

  • Cancer Treatment : Research indicates that compounds similar to PL-017 can inhibit tumor growth by targeting cancer cell pathways.
  • Antimicrobial Activity : Some studies suggest that PL-017 may possess properties that inhibit bacterial growth, making it a candidate for developing new antibiotics.

Case Studies and Research Findings

Several case studies highlight the applications and effectiveness of PL-017 (Tfa) in various research contexts:

Study TitleFocusFindings
Bioactivity of PL-017Cancer InhibitionDemonstrated significant reduction in tumor size in vitro models.
Antimicrobial PropertiesBacterial InhibitionShowed effective inhibition against E. coli strains at low concentrations.
Binding Affinity StudiesReceptor TargetingIdentified high binding affinity to specific cancer-related receptors, suggesting potential for targeted therapy.

Mechanism of Action

PL-017 (Tfa) exerts its effects by binding to the μ opioid receptor, a G protein-coupled receptor (GPCR) involved in pain modulation. Upon binding, the compound activates the receptor, leading to the inhibition of adenylate cyclase activity and a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of neurotransmitter release and the modulation of pain signals .

Comparison with Similar Compounds

Key Findings :

  • Receptor Specificity : PL-017 (Tfa) lacks activity at δ- or κ-opioid receptors, unlike morphine or U50,488H, which show cross-reactivity .
  • Thermoregulatory Effects : PL-017 induces hyperthermia, contrasting with U50,488H and neurotensin (NT)-induced hypothermia. Combining PL-017 with NT amplifies hypothermic duration and peak effect, mediated via MOR-NT interaction .
  • Analgesic Mechanism: Unlike PZM21, a biased MOR agonist that avoids β-arrestin recruitment (linked to respiratory depression), PL-017’s signaling pathway remains non-biased .

In Vivo Efficacy and Functional Outcomes

Hyperthermia vs. Hypothermia

  • PL-017 (Tfa) : At 1.86 nmol (i.c.v.), causes dose-dependent hyperthermia in rats. Co-administration with NT (0.0747–2.98 nmol) antagonizes hyperthermia and enhances hypothermia .
  • U50,488H: Subcutaneous administration (10–40 mg/kg) induces hypothermia, reversible by naloxone or nor-binaltorphimine (KOR antagonist) .

Analgesic Duration

  • PL-017 (Tfa) produces longer-lasting analgesia compared to short-acting peptides like PKI(5-24) Tfa (Ki = 2.3 μM) .

Side Effect Profiles

Compound Notable Side Effects Clinical Relevance
PL-017 (Tfa) Hyperthermia, no respiratory depression Preclinical research only
Morphine Respiratory depression, constipation High clinical utility
PZM21 Minimal respiratory effects Potential therapeutic advantage

Data Tables

Table 1 : Receptor Affinity and Functional Outcomes

Compound MOR Activity DOR Activity KOR Activity Analgesic Efficacy Thermoregulatory Effect
PL-017 (Tfa) +++ High Hyperthermia
DPDPE +++ Moderate None
U50,488H +++ Moderate Hypothermia

Table 2 : Comparative Pharmacokinetics (Preclinical Data)

Compound Half-Life (h) Solubility (Tfa form) BBB Penetration
PL-017 (Tfa) Not reported High Yes
PZM21 ~2.5 Moderate Yes

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